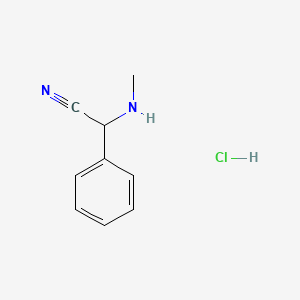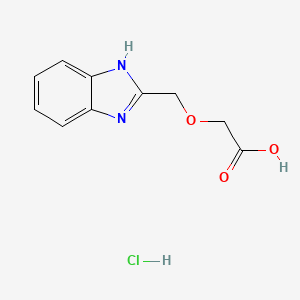![molecular formula C8H11NO3S B1453368 3-[(1R)-1-Hydroxyethyl]benzol-1-sulfonamid CAS No. 1372452-41-9](/img/structure/B1453368.png)
3-[(1R)-1-Hydroxyethyl]benzol-1-sulfonamid
Übersicht
Beschreibung
“3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-41-9 . It has a molecular weight of 201.25 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 . This indicates that the compound has a benzene ring with a sulfonamide group and a hydroxyethyl group attached to it .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 201.25 . The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
3-[(1R)-1-Hydroxyethyl]benzol-1-sulfonamid: wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard eingesetzt . Referenzstandards sind entscheidend für die Sicherstellung der Identität, Qualität, Reinheit und Wirksamkeit pharmazeutischer Substanzen und für die Validierung analytischer Methoden, die während der Produktion und Qualitätskontrolle eingesetzt werden.
Forschung und Entwicklung (F&E)
In F&E dient diese Verbindung als wertvolle Chemikalie bei der Synthese und Prüfung neuer Medikamente . Ihre Eigenschaften können genutzt werden, um neue Behandlungen zu erforschen, Arzneimittelwechselwirkungen zu verstehen und innovative pharmazeutische Lösungen zu entwickeln.
Biotechnologische Anwendungen
Biotechnologische Forschung setzt oft kleine Moleküle wie This compound für verschiedene Zwecke ein, darunter als Bausteine bei der Synthese komplexerer Verbindungen oder als Teil der Assay-Entwicklung, um biologische Prozesse zu untersuchen .
Materialwissenschaften
In den Materialwissenschaften könnte die einzigartige chemische Struktur dieser Verbindung untersucht werden, um ihr potenzielles Einsatzgebiet bei der Herstellung neuer Materialien oder bei der Verbesserung der Eigenschaften bestehender Materialien, wie z. B. der Verbesserung der Haltbarkeit oder Stabilität, zu erforschen .
Umweltanwendungen
Die Umweltwissenschaften können This compound verwenden, um seine Auswirkungen auf Ökosysteme, seine Abbauprodukte oder seine potenzielle Verwendung in Umweltbehebungsprozessen zu untersuchen .
Analytische Chemie
Diese Verbindung wird in der analytischen Chemie verwendet, um analytische Methoden wie NMR, HPLC, LC-MS und UPLC zu entwickeln und zu verbessern. Diese Methoden sind für die qualitative und quantitative Analyse chemischer Verbindungen unerlässlich .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Biochemische Analyse
Biochemical Properties
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are essential for its antibacterial activity, as it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation . The compound also binds to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it has been observed to affect the expression of genes related to cell growth and survival .
Molecular Mechanism
At the molecular level, 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial activity. At high doses, it can cause toxic or adverse effects, including allergic reactions and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its function, as it allows the compound to interact with its target biomolecules effectively .
Eigenschaften
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)








